5-(3-Aminopropyl)imidazolidine-2,4-dione

Epoxy Curing Polymer Chemistry Thermoset Resins

This aminopropyl hydantoin offers a bifunctional architecture: a hydantoin core for thermal stability and a primary amine tether for rapid crosslinking, bridging the cure profile between fast aliphatics and slow cycloaliphatics. Ideal for formulating high-performance, non-aromatic epoxy adhesives and composite matrices. It also serves as a key building block for halogenated antimicrobial polymer development, supporting compliance with stricter chemical safety regulations.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 69489-33-4
Cat. No. B13073731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminopropyl)imidazolidine-2,4-dione
CAS69489-33-4
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC(CC1C(=O)NC(=O)N1)CN
InChIInChI=1S/C6H11N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3,7H2,(H2,8,9,10,11)
InChIKeySSCQGFVQZYZZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4): A Specialized Hydantoin Building Block for Epoxy Curing and Bioactive Molecule Synthesis


5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4), also known as 5-(3-aminopropyl)hydantoin, is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) class . Its molecular structure (C6H11N3O2, MW 157.17 g/mol) features a five-membered hydantoin core substituted at the 5-position with a primary amine-terminated propyl chain . This specific arrangement of the hydantoin ring and the flexible aminopropyl tether confers unique properties as both an epoxy curing agent and a versatile synthetic building block, distinct from simple hydantoins or aliphatic amines [1].

Why Generic Hydantoin or Amine Substitution Fails: The Critical Role of 5-(3-Aminopropyl)imidazolidine-2,4-dione's (CAS 69489-33-4) Unique Structure in Performance-Driven Applications


Generic substitution in applications involving 5-(3-aminopropyl)imidazolidine-2,4-dione is precluded by its dual functionality: the hydantoin ring provides thermal stability and specific polarity, while the primary aminopropyl group offers a reactive, flexible anchor for further derivatization or crosslinking [1]. Simple aliphatic amines lack the heterocyclic core's rigidity and thermal properties, leading to inferior cured resin performance [2]. Conversely, unsubstituted hydantoins lack the reactive amine handle necessary for incorporation into polymers or biomolecules, rendering them inert in these contexts .

Quantitative Differentiation Evidence for 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4) vs. Closest Analogs


Epoxy Curing Reactivity: 5-(3-Aminopropyl)hydantoin Bridges the Gap Between Aliphatic and Cycloaliphatic Polyamines

5-(3-Aminopropyl)imidazolidine-2,4-dione and its bis-analogs function as epoxy curing agents with a reactivity profile that is intermediate between highly reactive aliphatic polyamines (e.g., diethylenetriamine) and slower cycloaliphatic polyamines (e.g., isophoronediamine) [1]. This gradation allows for curing at moderately elevated temperatures (e.g., 40°C) with improved mechanical properties compared to conventional amine curing agents [2].

Epoxy Curing Polymer Chemistry Thermoset Resins

Toxicological Profile: Aminopropyl Hydantoins as Safer Replacements for Aromatic Amine Curing Agents

Aminopropyl hydantoin derivatives are described in patent literature as 'physiologically harmless' and serve as fully equivalent replacements for toxic aromatic amines in epoxy curing applications [1]. While specific LD50 values for 5-(3-aminopropyl)imidazolidine-2,4-dione are not provided, the class is explicitly contrasted with aromatic amines known for their high toxicity.

Epoxy Curing Toxicology Industrial Hygiene

Molecular Properties: 5-(3-Aminopropyl)hydantoin vs. Simple Hydantoins for Derivatization and Conjugation

The presence of a primary amine on a flexible propyl chain distinguishes 5-(3-aminopropyl)imidazolidine-2,4-dione from simple hydantoins like 5,5-dimethylhydantoin, which lack a reactive handle for further functionalization . The target compound offers 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds, providing a unique balance of rigidity (from the hydantoin core) and flexibility (from the aminopropyl chain) compared to more rigid aromatic amines or more flexible aliphatic diamines .

Medicinal Chemistry Building Blocks Bioconjugation

High-Value Application Scenarios for 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4) Based on Evidence


Specialty Epoxy Resin Formulation Requiring Balanced Reactivity and Enhanced Toughness

In the formulation of high-performance epoxy adhesives, coatings, or composite matrices, 5-(3-aminopropyl)imidazolidine-2,4-dione can be used as a co-curing agent to achieve a reactivity profile that bridges the gap between fast aliphatic amines and slow cycloaliphatic amines, enabling curing at moderate temperatures (e.g., 40°C) while improving impact strength and elongation at break compared to conventional amine systems [1].

Synthesis of Hydantoin-Containing Polymers and Bioactive Conjugates

As a bifunctional building block, the primary amine of 5-(3-aminopropyl)imidazolidine-2,4-dione serves as a reactive site for incorporation into polymers via amidation or for conjugation to biomolecules and fluorophores . This application is particularly relevant in the development of novel hydantoin-based antibacterial polymers, where the aminopropyl group provides a covalent linkage to polymer backbones while the hydantoin ring contributes antimicrobial activity after halogenation [2].

Replacement of Toxic Aromatic Amines in Industrial Curing Processes

For manufacturers seeking to eliminate hazardous aromatic amines (e.g., MDA, DDM) from their epoxy curing processes, aminopropyl hydantoins offer a physiologically harmless alternative that provides equivalent curing performance in many applications [3]. This substitution directly supports improved industrial hygiene and compliance with stricter chemical safety regulations.

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